molecular formula C10H7NO3 B12867809 2-Acetylbenzo[d]oxazole-5-carbaldehyde

2-Acetylbenzo[d]oxazole-5-carbaldehyde

Cat. No.: B12867809
M. Wt: 189.17 g/mol
InChI Key: VULXIORIHQEKGQ-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzo[d]oxazole, followed by formylation to introduce the aldehyde group at the 5-position . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2-Acetylbenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-Acetylbenzo[d]oxazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features enable it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and material science .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C10H7NO3/c1-6(13)10-11-8-4-7(5-12)2-3-9(8)14-10/h2-5H,1H3

InChI Key

VULXIORIHQEKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)C=O

Origin of Product

United States

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